molecular formula C4H5F3O2 B116455 Ethyl trifluoroacetate CAS No. 383-63-1

Ethyl trifluoroacetate

Cat. No. B116455
CAS RN: 383-63-1
M. Wt: 142.08 g/mol
InChI Key: STSCVKRWJPWALQ-UHFFFAOYSA-N
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Patent
US07098335B2

Procedure details

Trifluoro-acetic acid ethyl ester (9.82 mL, 82.5 mmol) was added to a solution of 1-pyridin-2-yl-ethanone (5.00 g, 41.2 mmol) in methanol (40 mL) containing sodium methoxide (61.8 mmol). The reaction mixture was heated at reflux overnight, concentrated under reduced pressure and acidified with aqueous hydrochloric acid (10%). The aqueous solution was extracted with ethyl acetate (10×50 mL). The organic layers were collected, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to give 4,4,4-trifluoro-1-pyridin-2-yl-butane-1,3-dione (7.26 g, 81%).
Quantity
9.82 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
61.8 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:9])[C:5]([F:8])([F:7])[F:6])C.[N:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[C:16](=[O:18])[CH3:17].C[O-].[Na+]>CO>[F:8][C:5]([F:6])([F:7])[C:4](=[O:9])[CH2:17][C:16]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][N:10]=1)=[O:18] |f:2.3|

Inputs

Step One
Name
Quantity
9.82 mL
Type
reactant
Smiles
C(C)OC(C(F)(F)F)=O
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)=O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
61.8 mmol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (10×50 mL)
CUSTOM
Type
CUSTOM
Details
The organic layers were collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
FC(C(CC(=O)C1=NC=CC=C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.26 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.